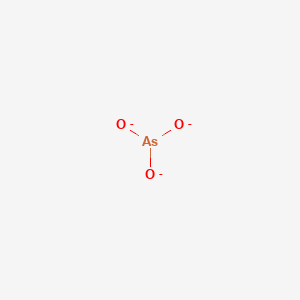
Ácido (4-hidroxifenil)fosfónico
Descripción general
Descripción
(4-Hydroxyphenyl)phosphonic acid, also known as 4-Hydroxybenzenephosphonic acid, is an organic compound with the molecular formula C6H7O4P. It is characterized by a phosphonic acid group attached to a hydroxyphenyl ring.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential bioactive properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pro-drug for phosphonate-based therapies.
Mecanismo De Acción
Target of Action
Phosphinic and phosphonic acids are known to be useful intermediates and biologically active compounds . They are often used in the synthesis of various pharmaceuticals and have shown potential in treating a variety of conditions .
Mode of Action
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .
Biochemical Pathways
It’s known that the rearrangement of phosphoenolpyruvate (pep) to phosphonopyruvate, catalyzed by the enzyme pep mutase (pepm), is shared by the vast majority of known phosphonate biosynthetic pathways .
Result of Action
Phosphonic acids and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions , suggesting that pH could potentially influence the compound’s action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Phosphonic acids, including “(4-Hydroxyphenyl)phosphonic acid”, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids a determinant question for numerous research projects .
Análisis Bioquímico
Biochemical Properties
(4-Hydroxyphenyl)phosphonic acid, as a phosphinic acid derivative, is involved in various biochemical reactions . It interacts with different enzymes, proteins, and other biomolecules, playing key roles in many areas of life science .
Cellular Effects
Phosphinic acid-based molecules are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Hydroxyphenyl)phosphonic acid is complex. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
(4-Hydroxyphenyl)phosphonic acid is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels are areas of active investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Hydroxyphenyl)phosphonic acid can be synthesized through several methods:
Dealkylation of Dialkyl Phosphonates: This method involves the use of acidic conditions (e.g., HCl) or the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis.
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or its oxide to produce the phosphonic acid.
Direct Methods Using Phosphorous Acid: This approach creates the P–C bond simultaneously with the formation of the phosphonic acid functional group.
Industrial Production Methods: Industrial production methods for (4-Hydroxyphenyl)phosphonic acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The McKenna procedure is particularly favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxyphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid chlorides and anhydrides are commonly used for esterification reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced phosphonic acid derivatives.
Substitution: Esters and other substituted derivatives.
Comparación Con Compuestos Similares
- 4-Hydroxybenzenephosphonic acid
- (2-Hydroxyphenyl)phosphonic acid
- (4-Chlorophenyl)phosphonic acid
- (4-Bromophenyl)phosphonic acid
Comparison: (4-Hydroxyphenyl)phosphonic acid is unique due to its specific hydroxy substitution on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propiedades
IUPAC Name |
(4-hydroxyphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVLWDHYNWHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187454 | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-18-5 | |
| Record name | 4-Hydroxybenzenephosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33795-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Hydroxyphenyl)phosphonic acid interact with perovskite materials and what are the downstream effects on device performance?
A1: (4-Hydroxyphenyl)phosphonic acid forms a self-assembled monolayer (SAM) on the surface of perovskite films. [] This interaction stems from the affinity of the phosphonic acid group for the perovskite surface. The hydroxyl (-OH) terminal group of the SAM exhibits high surface energy, leading to several beneficial effects:
- Improved Morphology: The SAM promotes the formation of smoother and more homogeneous perovskite films, which enhances charge transport properties. []
- Enhanced Charge Transfer: The energy level alignment between the SAM and the perovskite facilitates efficient charge transfer, reducing exciton recombination and increasing charge collection efficiency. []
- Increased Electron Mobility: The photodetector modified with the (4-Hydroxyphenyl)phosphonic acid SAM demonstrated a high electron mobility of 0.8 cm2 V−1 s−1 under 450-nm light illumination. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














